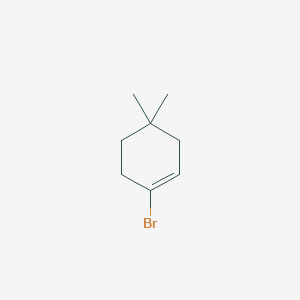

1-Bromo-4,4-dimethylcyclohex-1-ene

描述

Contextualization within Cycloalkene Chemistry

Cycloalkene chemistry is a fundamental area of organic chemistry focusing on cyclic hydrocarbons containing at least one carbon-carbon double bond within the ring. ncert.nic.in These compounds, including cyclohexene (B86901) and its derivatives, are typically prepared through the hydrogenation of corresponding cycloalkenes. studysmarter.co.uk The presence of the double bond makes them more reactive than their saturated cycloalkane counterparts, allowing for a variety of addition reactions. ncert.nic.in

A key reaction of cycloalkenes is halogenation, where a halogen like bromine adds across the double bond. libretexts.orgwashington.edu For instance, bromine reacts with cyclohexene to form trans-1,2-dibromocyclohexane. washington.edu This reaction proceeds without the need for UV light, which is typically required for the free-radical substitution reaction of bromine with saturated cycloalkanes. echemi.comquora.com The reactivity of the double bond in cycloalkenes provides a gateway for introducing various functional groups, making them important starting materials in organic synthesis. ncert.nic.in The study of halogenated cycloalkenes is significant for understanding reaction mechanisms and for their application in material sciences and other areas of chemistry. echemi.comepa.gov

Importance of Brominated Cyclohexenes in Chemical Research

Bromination is a critical transformation in organic synthesis, and the resulting bromo-organic compounds are highly valued. nih.govnih.gov Brominated cyclohexenes, specifically, are versatile building blocks due to the reactivity of the carbon-bromine bond, which allows for subsequent conversion into a wide array of other functional groups. nih.gov

The synthesis of these compounds is often achieved through the reaction of a cyclohexene derivative with a brominating agent. For example, the reaction of 4,4-dimethylcyclohexene (B76398) with N-Bromosuccinimide (NBS) is a known method to introduce a bromine atom into the ring structure. chegg.com Brominated compounds are also instrumental in mechanistic studies. The stereochemistry of bromine addition to cycloalkenes led to the proposal of the "bromonium ion" intermediate, a concept that has been a cornerstone in understanding electrophilic addition reactions for over 85 years. libretexts.org This highlights how research into brominated cyclohexenes contributes to the fundamental understanding of chemical reactions. Furthermore, these compounds are integral to the synthesis of pharmaceuticals and agrochemicals. nih.govontosight.ai

Specific Research Gaps and Opportunities Pertaining to 1-Bromo-4,4-dimethylcyclohex-1-ene

While brominated cyclohexenes are generally important, specific research on this compound appears to be limited. The available information is primarily confined to chemical databases and supplier catalogs, which provide basic physicochemical properties but lack in-depth studies on its reactivity and applications. guidechem.comcymitquimica.comnih.govachemblock.com

A noticeable research gap is the absence of detailed, published studies exploring the full synthetic potential of this compound. While it is generally suggested that it can serve as an intermediate in organic synthesis, specific examples and methodologies are not extensively documented in academic literature. chem-tools.com Some basic data, such as its flash point, remain unreported. chem-tools.com

These gaps present clear research opportunities. There is a need for comprehensive studies on the synthesis, characterization, and reactivity of this specific compound. Investigating its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for novel bioactive molecules could be a fruitful area of research. Given the established importance of related bromo-organic compounds, a focused investigation into this compound could uncover new synthetic pathways and applications in medicinal chemistry or materials science.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1020253-13-7 | guidechem.comnih.govachemblock.com |

| Molecular Formula | C₈H₁₃Br | cymitquimica.comnih.govachemblock.com |

| Molecular Weight | 189.09 g/mol | nih.gov |

| IUPAC Name | This compound | achemblock.com |

| Synonyms | 1-Bromo-4,4-dimethylcyclohexene | cymitquimica.com |

| MDL Number | MFCD09972172 | achemblock.com |

| Purity | ≥95% | cymitquimica.comcalpaclab.com |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4,4-dimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-8(2)5-3-7(9)4-6-8/h3H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKVINDPKZRTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674345 | |

| Record name | 1-Bromo-4,4-dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-13-7 | |

| Record name | 1-Bromo-4,4-dimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4,4-dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4,4 Dimethylcyclohex 1 Ene and Its Precursors

Synthesis of Key Intermediates

The preparation of the direct precursor, 4,4-dimethylcyclohex-1-ene, is a critical first step for several synthetic strategies targeting 1-bromo-4,4-dimethylcyclohex-1-ene. This intermediate can be synthesized from commercially available starting materials such as 4,4-dimethylcyclohexanone (B1295358) or its corresponding alcohol.

Preparation of 4,4-Dimethylcyclohex-1-ene

A common and straightforward method for the synthesis of 4,4-dimethylcyclohex-1-ene is the dehydration of 4,4-dimethylcyclohexanol. This acid-catalyzed elimination reaction removes a molecule of water to form the carbon-carbon double bond. The reaction typically employs a strong acid catalyst such as sulfuric acid or phosphoric acid and heat to drive the equilibrium towards the alkene product.

Alternatively, modern synthetic methods starting from 4,4-dimethylcyclohexanone can be employed. The Shapiro reaction provides an effective route to the alkene. wikipedia.org This reaction involves the conversion of the ketone to its corresponding tosylhydrazone, which is then treated with two equivalents of a strong organolithium base, such as n-butyllithium. wikipedia.org The first equivalent deprotonates the hydrazone, and the second abstracts a proton from the less sterically hindered α-carbon, leading to the formation of a vinyllithium (B1195746) species after the elimination of lithium p-toluenesulfinate and nitrogen gas. wikipedia.orgunirioja.es Quenching this intermediate with water yields the desired 4,4-dimethylcyclohex-1-ene. The Shapiro reaction is known for its regioselectivity, favoring the formation of the less substituted alkene, which in this case is the desired product. arkat-usa.org

Another powerful method for the conversion of ketones to alkenes is the Wittig reaction. wikipedia.orglibretexts.org This reaction utilizes a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to react with the ketone. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com For the synthesis of 4,4-dimethylcyclohex-1-ene, a modified Wittig reagent would be required to introduce the double bond at the desired position.

| Method | Starting Material | Key Reagents | Product |

| Dehydration | 4,4-Dimethylcyclohexanol | H₂SO₄ or H₃PO₄, Heat | 4,4-Dimethylcyclohex-1-ene |

| Shapiro Reaction | 4,4-Dimethylcyclohexanone | 1. Tosylhydrazine 2. 2 equiv. n-BuLi 3. H₂O | 4,4-Dimethylcyclohex-1-ene |

| Wittig Reaction | 4,4-Dimethylcyclohexanone | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Methylene (B1212753) derivative (not 4,4-dimethylcyclohex-1-ene) |

Derivatization from 4,4-Dimethylcyclohexan-1-one

As mentioned, 4,4-dimethylcyclohexan-1-one is a versatile starting material. The Shapiro reaction serves as a direct derivatization method to obtain the alkene precursor. wikipedia.orgarkat-usa.org The process begins with the formation of the tosylhydrazone by reacting 4,4-dimethylcyclohexanone with tosylhydrazine. Subsequent treatment with two equivalents of an alkyllithium base at low temperatures generates a dianion. youtube.com This intermediate then eliminates lithium p-toluenesulfinate and a molecule of nitrogen to form a vinyllithium species. wikipedia.orgyoutube.com This vinyllithium intermediate is a powerful nucleophile and can be quenched with an electrophile, or in the case of preparing the parent alkene, with a proton source like water to yield 4,4-dimethylcyclohex-1-ene. unirioja.es The regioselectivity of the initial deprotonation is kinetically controlled, favoring the abstraction of a proton from the less substituted α-carbon, thus leading to the formation of the C1-C2 double bond. wikipedia.org

Direct Bromination Approaches

With the precursor 4,4-dimethylcyclohex-1-ene in hand, the target compound, this compound, can be synthesized through direct bromination. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity, placing the bromine atom on the double bond.

Electrophilic Bromination Mechanisms and Regioselectivity

One approach to introduce the bromine atom is through an electrophilic addition-elimination sequence. The reaction of 4,4-dimethylcyclohex-1-ene with molecular bromine (Br₂) at low temperatures leads to the formation of a dibromo intermediate. Subsequent dehydrobromination, often facilitated by a base, can then generate the desired vinyl bromide. However, controlling the regioselectivity of the elimination can be challenging.

A more direct and often preferred method is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. youtube.comorganic-chemistry.org This reaction proceeds via a radical mechanism. youtube.com An initiator generates a bromine radical, which abstracts an allylic hydrogen from 4,4-dimethylcyclohex-1-ene to form a resonance-stabilized allylic radical. youtube.com This radical can then react with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to yield the allylic bromide product and another bromine radical, thus propagating the chain reaction. youtube.com

The regioselectivity of this reaction is a key consideration. The initial abstraction of a hydrogen atom can occur at either of the two allylic positions (C3 or C6). The presence of the bulky gem-dimethyl group at the C4 position sterically hinders the approach to the C3 position. Consequently, abstraction of a hydrogen from the C6 position is generally favored. The resulting allylic radical has two resonance contributors, with the radical character delocalized between C6 and C1. Reaction of this radical with bromine can potentially lead to two constitutional isomers: 1-bromo-4,4-dimethylcyclohex-2-ene and the desired this compound. The thermodynamic stability of the final product often dictates the major isomer, with the vinyl bromide being a significant product. stackexchange.com

| Bromination Method | Reagents | Intermediate | Key Factor for Regioselectivity |

| Addition-Elimination | Br₂, then base | Dibromoalkane | Base strength and steric hindrance in elimination |

| Allylic Bromination | NBS, radical initiator/light | Resonance-stabilized allylic radical | Steric hindrance and thermodynamic stability of product |

Role of Catalysts in Regioselective Bromination

In the context of electrophilic addition of Br₂ to the alkene, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be employed. The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and facilitating the attack by the alkene's pi-electrons. This enhances the rate of the initial addition step.

For allylic bromination with NBS, the "catalyst" is typically a radical initiator. youtube.comorganic-chemistry.org Common initiators include peroxides like benzoyl peroxide or azo compounds like azobisisobutyronitrile (AIBN). These substances readily decompose upon heating or exposure to UV light to generate radicals, which then initiate the chain reaction by producing the first bromine radical. The concentration of the initiator is kept low, as it is only needed to start the radical process.

Formation and Reactivity of Bromonium Ion Intermediates

In the electrophilic addition of bromine to 4,4-dimethylcyclohex-1-ene, the reaction proceeds through a cyclic bromonium ion intermediate. The pi-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. This bridged bromonium ion is formed on one face of the cyclohexene (B86901) ring.

The subsequent step involves the attack of the bromide ion (Br⁻) as a nucleophile. This attack occurs in an anti-fashion, meaning it approaches from the face opposite to the bromonium ion bridge. The nucleophilic attack can occur at either of the two carbons of the original double bond. In the case of 4,4-dimethylcyclohex-1-ene, these two carbons (C1 and C2) are not equivalent. The regioselectivity of the bromide attack is influenced by both steric and electronic factors, leading to the formation of a trans-dibromide. This dibrominated intermediate would then require a separate elimination step to yield the final product, this compound.

Radical Bromination Techniques and Allylic Selectivity

Radical bromination is a key transformation in organic synthesis that allows for the substitution of a hydrogen atom with a bromine atom. When applied to alkenes, the reaction can be directed to the allylic position—the carbon atom adjacent to a double bond. This selectivity is highly prized as it preserves the double bond, which remains available for further chemical modification.

The preference for allylic substitution over addition to the double bond is governed by the reaction conditions and the inherent stability of the intermediates formed. The C-H bonds at an allylic position are weaker than other C-H bonds within the molecule, such as vinylic or typical alkyl C-H bonds. libretexts.org For instance, an allylic C-H bond has a bond dissociation energy of approximately 88 kcal/mol, which is significantly lower than that of a secondary alkyl C-H bond (about 98 kcal/mol). libretexts.org This lower energy requirement facilitates the abstraction of an allylic hydrogen by a bromine radical (Br•).

This initial hydrogen abstraction generates a resonance-stabilized allylic radical. chemtube3d.comyoutube.com The delocalization of the unpaired electron across the pi system of the adjacent double bond makes this radical intermediate more stable than a simple alkyl radical. doubtnut.com The reaction proceeds via a radical chain mechanism, which involves initiation, propagation, and termination steps. youtube.com For the reaction to favor substitution, it is crucial to maintain a very low concentration of molecular bromine (Br₂). libretexts.org Higher concentrations of Br₂ would instead favor the competing ionic addition reaction across the double bond. youtube.com

In the context of synthesizing this compound from its precursor, 4,4-dimethylcyclohexene (B76398), the bromine radical selectively abstracts a hydrogen from one of the two allylic positions. Abstraction of a hydrogen atom from the C3 or C6 position leads to two possible resonance-stabilized allylic radicals. The subsequent reaction of these radical intermediates with molecular bromine yields a mixture of isomeric allylic bromides. stackexchange.com The distribution of these products depends on the relative stability of the intermediate radicals and the steric hindrance at the reaction sites.

Application of N-Bromosuccinimide (NBS) in Bromination

The most effective and widely used reagent for achieving allylic bromination is N-Bromosuccinimide (NBS). organic-chemistry.org This method, known as the Wohl-Ziegler reaction, provides a reliable way to perform allylic substitution on alkenes while minimizing the competing addition reaction. wikipedia.org

NBS serves as a source for bromine radicals under the influence of a radical initiator, such as azobisisobutyronitrile (AIBN), or upon irradiation with light. missouri.edu The key to the success of NBS is its ability to maintain a constant, yet very low, concentration of molecular bromine (Br₂) in the reaction medium throughout the process. libretexts.org NBS itself does not typically act as the direct bromine donor to the organic radical. Instead, the reaction is initiated by the homolytic cleavage of the N-Br bond or, more commonly, a small amount of Br₂. The bromine radical then abstracts an allylic hydrogen, forming the stable allylic radical and hydrogen bromide (HBr). libretexts.org This newly formed HBr rapidly reacts with NBS to produce succinimide (B58015) and a molecule of Br₂. libretexts.org

This generated Br₂ molecule can then react with the allylic radical to form the allylic bromide product and another bromine radical, which continues the chain reaction. chemtube3d.com By continuously generating Br₂ at a slow rate, its concentration remains too low for the ionic addition mechanism to compete effectively. The use of an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) is traditional for this reaction, as it prevents the hydrolysis of the product and side reactions. missouri.edu Barium carbonate is also sometimes added to neutralize any excess acid and maintain anhydrous conditions. missouri.edu

When 4,4-dimethylcyclohexene is treated with NBS in the presence of a radical initiator, it undergoes allylic bromination to produce a mixture of products, including 3-bromo-5,5-dimethylcyclohex-1-ene and this compound. doubtnut.comstackexchange.comchegg.com

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Bromine Source | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂. | libretexts.org |

| Initiator | AIBN (azobisisobutyronitrile) or Benzoyl Peroxide / Light (hν) | Generates initial bromine radicals to start the chain reaction. | missouri.edu |

| Solvent | Carbon Tetrachloride (CCl₄) (classic), Cyclohexane (B81311) | Inert, non-polar solvent that dissolves reactants but does not interfere with the radical mechanism. | missouri.edu |

| Additive (Optional) | Barium Carbonate (BaCO₃) | Maintains anhydrous and acid-free conditions. | missouri.edu |

Stereochemical Control in Synthesis

Stereochemical control is a fundamental aspect of organic synthesis that deals with the spatial arrangement of atoms in molecules. nih.gov In the synthesis of substituted cyclohexenes, controlling the stereochemistry is crucial as the biological activity and physical properties of a molecule can depend significantly on its three-dimensional structure. beilstein-journals.org

In the context of the radical allylic bromination of 4,4-dimethylcyclohexene, the key intermediate is an allylic radical. This radical species is typically sp²-hybridized and has a planar or near-planar geometry, or it undergoes rapid inversion. stackexchange.com When the bromine atom adds to this achiral, planar radical, it can attack from either face with equal probability. If the addition of the bromine creates a new stereocenter, the product will be a racemic mixture—a 50:50 mixture of both enantiomers. stackexchange.comstackexchange.com

For the specific synthesis of this compound, the carbon atom that is brominated (C1) becomes part of a carbon-carbon double bond. As this carbon is sp²-hybridized and trigonal planar, it is not a stereocenter. Therefore, the direct bromination at this position does not introduce a new element of chirality that would require stereochemical control.

However, stereochemistry is a critical consideration in alternative synthetic routes or in the formation of other isomers. For example, the formation of 3-bromo-5,5-dimethylcyclohex-1-ene as a byproduct of the same reaction creates a chiral center at the C3 position. This product would be formed as a racemic mixture. More complex synthetic strategies for creating substituted cyclohexanes, which could be precursors, often employ methods like Diels-Alder reactions or catalytic asymmetric transformations to establish specific stereochemical relationships with high precision. wikipedia.orgchemrxiv.org These methods utilize chiral catalysts or auxiliaries to influence the direction of bond formation, leading to one stereoisomer in preference to others. mdpi.com

Industrial Scale Synthesis Considerations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges and priorities. While a lab procedure focuses on feasibility and obtaining a pure product for characterization, an industrial synthesis emphasizes cost-effectiveness, safety, scalability, and environmental impact. orgsyn.org

For a compound like this compound, several factors would be critical for large-scale production.

Reagent Cost and Selection : N-Bromosuccinimide (NBS) is a relatively expensive reagent. On an industrial scale, there would be significant motivation to develop a process using less expensive molecular bromine (Br₂) as the bromine source. This would require precise control over reaction conditions (e.g., temperature, concentration, continuous addition of bromine) to ensure the radical allylic bromination pathway is favored over ionic addition.

Solvent Choice : Carbon tetrachloride (CCl₄), the traditional solvent for NBS brominations, is toxic, a potent ozone-depleting substance, and its use is heavily restricted. Industrial processes would necessitate the use of more environmentally benign and safer solvents, such as hydrocarbons (e.g., cyclohexane) or other non-polar solvents that are less regulated.

Process Safety and Heat Management : Radical reactions can be highly exothermic. On a large scale, the heat generated by the reaction must be carefully managed to prevent a runaway reaction. This involves using specialized reactors with efficient cooling systems and carefully controlling the rate of reagent addition. The handling of corrosive materials like bromine and the HBr byproduct also requires robust infrastructure to ensure worker safety. orgsyn.org

Work-up and Purification : In the lab, purification is often achieved by column chromatography. This method is generally not economically viable for large-scale production. Industrial purification relies on more scalable techniques such as distillation, crystallization, or liquid-liquid extraction. orgsyn.org The synthesis would be designed to produce the desired product in high purity to simplify the final purification steps.

Waste Management : A large-scale process generates significant amounts of waste. The succinimide byproduct from an NBS-based synthesis would need to be recovered or disposed of in an environmentally responsible manner. A process using Br₂ would have to manage HBr waste, possibly by converting it back to Br₂ or selling it as a separate product.

| Factor | Laboratory Scale Focus | Industrial Scale Focus | Reference |

|---|---|---|---|

| Reagent Cost | Effectiveness is primary; cost is secondary. (e.g., NBS is common). | Cost-minimization is critical. (e.g., explore routes with Br₂). | orgsyn.org |

| Solvent | Convenience and effectiveness (e.g., CCl₄). | Safety, environmental impact, cost, and regulations (e.g., avoid CCl₄). | |

| Safety | Handled with standard personal protective equipment and fume hoods. | Requires robust engineering controls, process safety management, and extensive automation. | orgsyn.org |

| Purification | Column chromatography is common. | Distillation, crystallization, and extraction are preferred. Chromatography is avoided. | orgsyn.org |

| Waste | Managed in small quantities. | Waste stream minimization and responsible disposal are major economic and environmental factors. | orgsyn.org |

Mechanistic Investigations of Reactions Involving 1 Bromo 4,4 Dimethylcyclohex 1 Ene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The specific pathway, either S\textsubscript{N}1 or S\textsubscript{N}2, would depend on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. It is known that vinyl halides are generally unreactive in S\textsubscript{N}2 reactions due to the high energy of the transition state. They can undergo S\textsubscript{N}1 reactions under forcing conditions, proceeding through a vinylic carbocation intermediate.

Stereochemical Outcomes of S\textsubscript{N}1 and S\textsubscript{N}2 Pathways

A key feature of S\textsubscript{N}2 reactions is the inversion of stereochemistry at the reaction center. libretexts.orgyoutube.com However, since 1-Bromo-4,4-dimethylcyclohex-1-ene is a vinyl halide, the carbon bearing the bromine is sp² hybridized and trigonal planar, meaning it is not a stereocenter. Therefore, a classical Walden inversion is not applicable.

In the case of an S\textsubscript{N}1 reaction, the mechanism proceeds through a carbocation intermediate. vaia.comresearchgate.net For this compound, this would be a vinylic carbocation. The geometry of this intermediate would be linear at the cationic carbon. A nucleophile could then attack from either side of the vacant p-orbital, potentially leading to a mixture of stereoisomers if a new stereocenter is formed. However, without specific studies on this compound, the stereochemical outcome remains speculative.

Elimination Reactions

Elimination reactions of this compound would involve the removal of hydrogen bromide (HBr) to form a diene. The mechanism could be either E1 or E2, and these pathways often compete with substitution reactions. libretexts.org

E1 and E2 Mechanisms and Competing Pathways

The E2 mechanism is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. In contrast, the E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is the rate-determining step. iitk.ac.in The rate of an E1 reaction is only dependent on the concentration of the substrate. iitk.ac.in

For this compound, an E2 reaction would require an anti-periplanar arrangement of a hydrogen atom and the bromine atom. The competition between E1 and E2 pathways is influenced by the strength of the base, with strong bases favoring the E2 mechanism. iitk.ac.in

Regioselectivity and Stereoselectivity in Elimination

Elimination reactions can often lead to a mixture of products, and the regioselectivity is typically governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.org In the case of this compound, elimination could potentially lead to the formation of 4,4-dimethylcyclohexa-1,2-diene or 4,4-dimethylcyclohexa-1,3-diene. The stereoselectivity of E2 reactions is also a key aspect, often requiring a specific spatial arrangement of the atoms involved. libretexts.orgyoutube.com

Influence of Substituents on Reaction Rates

The presence of the two methyl groups at the C4 position would influence the reaction rates. These electron-donating groups could stabilize a potential carbocation intermediate in an E1 or S\textsubscript{N}1 pathway. In an E2 reaction, these bulky groups could also exert steric effects, potentially influencing the approach of the base and the regiochemical outcome of the elimination.

Cycloaddition Reactions

There is no information available from the search results to suggest that this compound is commonly involved in cycloaddition reactions. While the double bond could theoretically act as a dienophile in a Diels-Alder reaction, its reactivity would be influenced by the electron-withdrawing effect of the bromine atom.

Regioselectivity and Stereoselectivity in Cycloadditions

Regioselectivity and stereoselectivity are critical aspects of the Diels-Alder reaction, determining the specific isomer of the product formed. wolfram.com

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the orientation of the addition is governed by electronic effects. The regioselectivity generally follows the "ortho-para rule," which can be predicted by analyzing the orbital coefficients of the FMOs. wikipedia.orgscispace.com For a normal electron-demand Diels-Alder reaction, the largest HOMO coefficient of the diene aligns with the largest LUMO coefficient of the dienophile. In this compound, the bromine atom influences the electron distribution in the π-system, making the C2 carbon (the one not bonded to bromine) the site of the larger LUMO coefficient, thus directing the regiochemical outcome.

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. wolfram.com The addition occurs in a syn fashion to the double bond of the dienophile. Furthermore, when the diene and dienophile approach each other, two primary transition states are possible: the endo and the exo.

Endo Transition State: The substituent on the dienophile (in this case, the bromine and the cyclohexene (B86901) ring structure) is oriented towards the π-system of the diene. This is often favored due to secondary orbital interactions, which are stabilizing attractive interactions between the orbitals of the substituent and the orbitals of the diene.

Exo Transition State: The substituent is oriented away from the π-system of the diene. This is sterically less hindered but lacks the stabilizing secondary orbital interactions.

For this compound, the presence of the bulky gem-dimethyl group at the C4 position can introduce significant steric hindrance. nih.gov This steric factor can counteract the electronically favored endo pathway, potentially leading to mixtures of endo and exo products or even a preference for the exo product, depending on the steric bulk of the reacting diene.

Organometallic Coupling Reactions

This compound is an excellent substrate for organometallic cross-coupling reactions, where the carbon-bromine bond is replaced by a new carbon-carbon or carbon-heteroatom bond. The vinyl bromide moiety is particularly reactive in these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis for forming C-C bonds. masterorganicchemistry.com Vinyl halides like this compound are common coupling partners in these reactions. organic-chemistry.org The general mechanism for these processes, such as the Suzuki, Heck, and Sonogashira reactions, follows a well-established catalytic cycle. nih.govyoutube.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step.

Transmetalation (for Suzuki, etc.): A second coupling partner, such as an organoboron compound in the Suzuki reaction, transfers its organic group to the palladium center, displacing the halide. libretexts.org

Migratory Insertion (for Heck): In the Heck reaction, an alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond. nih.govwikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

These methodologies allow for the synthesis of a wide array of substituted 4,4-dimethylcyclohexene (B76398) derivatives. Studies on analogous 4-bromo-6H-1,2-oxazines have demonstrated the successful application of Suzuki and Sonogashira couplings to similar vinyl bromide systems. nih.gov

| Reaction Name | Coupling Partner | Typical Product | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | 1-Alkyl/Aryl-4,4-dimethylcyclohex-1-ene | Mild conditions, high functional group tolerance, stable reagents. libretexts.orgmt.com |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | 1-(Substituted vinyl)-4,4-dimethylcyclohex-1-ene | Forms a new C(sp²)-C(sp²) bond with an alkene; often highly stereoselective for the E-isomer. wikipedia.orgthieme-connect.de |

| Sonogashira Coupling | Terminal Alkyne (e.g., H−C≡C−R) | 1-Alkynyl-4,4-dimethylcyclohex-1-ene | Requires a copper co-catalyst; powerful method for creating C(sp²)-C(sp) bonds. nih.gov |

| Stille Coupling | Organostannane Reagent (e.g., R-Sn(Bu)₃) | 1-Alkyl/Aryl-4,4-dimethylcyclohex-1-ene | Broad scope but toxicity of tin reagents is a drawback. libretexts.org |

Iron-Mediated Allylation Reactions

While palladium is the dominant metal for cross-coupling, there is growing interest in using more earth-abundant and less toxic metals like iron. rsc.orgacs.org Iron-catalyzed cross-coupling reactions of vinyl halides have been developed, offering a cost-effective alternative. zendy.iorsc.orgacs.org

A plausible mechanistic pathway for an iron-mediated allylation of this compound with an allylating agent (e.g., allyl Grignard reagent) could involve several potential catalytic cycles, often invoking radical intermediates or low-valent iron species. rsc.orgacs.org

One proposed mechanism involves:

Reduction/Activation: An iron(II) or iron(III) precatalyst is reduced in situ to a more reactive low-valent state, such as Fe(0) or Fe(-II).

Oxidative Addition: The low-valent iron species undergoes oxidative addition to the C-Br bond of this compound, forming a vinyliron(II) intermediate.

Transmetalation: The allyl group is transferred from the Grignard reagent to the iron center.

Reductive Elimination: The vinyl and allyl groups couple, releasing the 1-allyl-4,4-dimethylcyclohex-1-ene product and regenerating the active low-valent iron catalyst.

Alternatively, mechanisms involving single-electron transfer (SET) to generate radical intermediates are also prominent in iron catalysis. nih.govnih.govacs.org An inner-sphere radical process has been computationally and experimentally supported for certain iron-catalyzed C-H allylation systems, which could be relevant. nih.gov These pathways differ significantly from the well-defined two-electron processes of palladium catalysis and are often more complex and less understood.

Radical Reactions and Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions (e.g., using radical initiators or photolysis) to generate a vinyl radical.

Spin-Density Distribution and Reactivity

Upon homolytic cleavage of the C-Br bond, the 4,4-dimethylcyclohex-1-en-1-yl radical is formed. This is a type of vinyl radical, where the unpaired electron resides on an sp²-hybridized carbon atom. fiveable.menist.gov Vinyl radicals are known to be highly reactive intermediates. rsc.orgrsc.org

Spin-Density Distribution: The concept of spin density describes the spatial distribution of the unpaired electron. researchgate.netresearchgate.net In the 4,4-dimethylcyclohex-1-en-1-yl radical, the majority of the spin density is localized on the C1 carbon atom, the site of the former C-Br bond. researchgate.net There is some delocalization of the unpaired electron into the adjacent π-system of the double bond, but this resonance stabilization is less effective than in an allyl or benzyl (B1604629) radical. The geometry of the radical center is typically bent, with a character intermediate between sp² and sp hybridization. rsc.org

Reactivity: The high localization of the spin density on the C1 carbon makes this position the primary site of reactivity. rsc.org The vinyl radical can undergo several types of reactions:

Radical Addition: It can add across the double or triple bonds of other molecules. ntnu.no

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a donor molecule to form 4,4-dimethylcyclohex-1-ene. rsc.org

Coupling/Dimerization: It can couple with another radical. fiveable.me

Trapping by Transition Metals: It can be intercepted by a transition metal in a catalytic cycle, a process relevant to some cross-coupling reactions. rsc.org

The high energy and reactivity of the 4,4-dimethylcyclohex-1-en-1-yl radical mean that its formation can initiate rapid subsequent reactions, making it a key, albeit transient, intermediate in radical-mediated transformations.

Advanced Spectroscopic Elucidation and Structural Analysis of 1 Bromo 4,4 Dimethylcyclohex 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the regiochemistry and differentiating between isomers of bromo-dimethylcyclohexene derivatives. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a wealth of information about the arrangement of hydrogen atoms within the molecule.

In the ¹H NMR spectrum of 1-bromo-4,4-dimethylcyclohex-1-ene, distinct signals are expected for the vinylic proton, the allylic protons, the protons on the carbon adjacent to the gem-dimethyl group, and the methyl protons themselves. The vinylic proton, being attached to the double bond and adjacent to the bromine atom, would appear at a characteristic downfield chemical shift. The allylic protons would also exhibit a specific chemical shift and coupling pattern due to their proximity to the double bond. The gem-dimethyl groups would likely appear as a sharp singlet, integrating to six protons, due to the absence of adjacent protons to couple with.

Conformational analysis of bromocyclohexene derivatives using NMR has revealed different ionization energies for equatorial and axial conformers. These subtle differences can sometimes be observed in high-resolution NMR spectra, providing information about the preferred conformation of the cyclohexene (B86901) ring.

A hypothetical ¹H NMR data table for this compound is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | Triplet | 1H | Vinylic H (C1-H) |

| ~2.2 | Multiplet | 2H | Allylic CH₂ (C3) |

| ~1.8 | Triplet | 2H | CH₂ (C5) |

| ~1.4 | Triplet | 2H | CH₂ (C6) |

| ~1.0 | Singlet | 6H | gem-Dimethyl (C4-CH₃)₂ |

Note: This table is a representation of expected values and may vary based on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, confirming the number and types of carbon environments.

The carbon atom attached to the bromine (C1) and the other vinylic carbon (C2) would appear in the downfield region of the spectrum, characteristic of sp²-hybridized carbons. The quaternary carbon atom (C4) bearing the two methyl groups will have a unique chemical shift. The remaining methylene (B1212753) carbons (C3, C5, C6) and the methyl carbons will appear in the upfield region.

A predicted ¹³C NMR data table for this compound is as follows:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~130 | sp² | C1 (C-Br) |

| ~125 | sp² | C2 |

| ~40 | Quaternary | C4 |

| ~35 | sp³ | C3 |

| ~30 | sp³ | C5 |

| ~28 | sp³ | C6 |

| ~25 | sp³ | gem-Dimethyl (CH₃)₂ |

Note: This table is a representation of expected values and may vary based on the solvent and spectrometer frequency.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between the vinylic proton and the allylic protons, and the coupling between the different methylene groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each proton resonance to its corresponding carbon in the ¹³C NMR spectrum, providing unambiguous assignment of the carbon skeleton. For example, it would show a correlation between the vinylic proton signal and the C1 carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Vinylic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1650 | C=C stretch | Alkene |

| ~1465 | C-H bend | CH₂ scissoring |

| ~1370 | C-H bend | CH₃ symmetric bending (gem-dimethyl) |

| ~650-550 | C-Br stretch | Alkyl bromide |

The presence of these key peaks would confirm the existence of the alkene, aliphatic, and bromo functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. youtube.com The molecular weight of C₈H₁₃Br is approximately 189.09 g/mol . nih.gov Therefore, the mass spectrum would show peaks at m/z 188 and 190, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.

The fragmentation pattern provides further structural information. Common fragmentation pathways for this compound would include:

Loss of a bromine atom: This would result in a fragment ion with an m/z of 109 (188 - 79 or 190 - 81).

Loss of a methyl group: This would lead to a fragment at m/z 173/175.

Loss of hydrogen bromide (HBr): This would produce a fragment with an m/z of 108. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of this compound, GC would be used to separate the compound from any impurities or byproducts from its synthesis. The separated components would then be introduced into the mass spectrometer, which would provide a mass spectrum for each component.

This allows for the confirmation of the identity of the main peak as this compound and the identification of any impurities present. The relative peak areas in the gas chromatogram can be used to assess the purity of the sample.

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) analysis of a single crystal provides precise information on the three-dimensional arrangement of atoms within a crystal lattice. This technique allows for the determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of a molecule's conformation in the solid state. For a molecule like this compound, XRD would reveal the precise geometry of the cyclohexene ring and the orientation of the bromine atom and the gem-dimethyl groups.

In a typical single-crystal XRD experiment, a crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The quality of the structural data is often assessed by the R-factor, with lower values indicating a better fit between the experimental data and the calculated model.

Hypothetical Crystallographic Data

Although experimental data is not available, a hypothetical dataset for this compound is presented below to illustrate the type of information obtained from an XRD study.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₃Br |

| Formula Weight | 189.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 10.134 |

| c (Å) | 11.456 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 953.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.318 |

| R-factor | 0.045 |

Intermolecular Interactions

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as a lone pair of electrons. In the absence of strong Lewis bases, Br···Br interactions can also occur. mdpi.comresearchgate.net These can be classified as type I or type II, depending on the geometry of the interaction. mdpi.com

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···Br hydrogen bonds. mdpi.com The hydrogen atoms of the cyclohexene ring or the methyl groups can interact with the bromine atom of a neighboring molecule. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal packing.

Interactive Table 2: Hypothetical Intermolecular Contact Distances for this compound

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Sum of van der Waals Radii (Å) |

| Halogen Bond | Br | Br | 3.65 | 3.70 |

| Hydrogen Bond | C-H | Br | 3.05 | 3.15 |

This table illustrates how the measured distances between atoms in adjacent molecules can be compared to the sum of their van der Waals radii to identify significant intermolecular contacts. Distances shorter than the sum of the van der Waals radii are indicative of attractive interactions.

Computational Chemistry Approaches to 1 Bromo 4,4 Dimethylcyclohex 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. dntb.gov.ua DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets, have proven effective in predicting various molecular properties of brominated cyclohexene (B86901) derivatives, including 1-bromo-4,4-dimethylcyclohex-1-ene. These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For cyclic compounds like this compound, this also involves conformational analysis to identify the different spatial arrangements (conformers) and their relative energies. researchgate.net

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can be employed to perform full geometry optimizations and explore the potential energy surfaces (PES) of the molecule. researchgate.net This allows for the identification of all distinguishable conformers and the transition states that connect them. For substituted cyclohexanes, the spatial orientation of the substituents on the flexible ring is a key determinant of their conformational behavior. researchgate.net Computational studies on related dimethylcyclohexane systems have successfully unraveled their complex inversion and topomerization mechanisms, providing insights into their thermodynamic stabilities and temperature-dependent conformer populations. researchgate.net

Table 1: Example of Calculated Geometric Parameters for a Substituted Cyclohexene Ring

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.34 | ||

| C2-C3 | 1.51 | ||

| C1-Br | 1.89 | ||

| C1-C2-C3 | 122.5 | ||

| C2-C3-C4 | 114.0 | ||

| Br-C1-C2-C3 | 179.8 | ||

| C1-C2-C3-C4 | -15.2 |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual calculated values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule, whereas a small gap indicates higher reactivity and a "soft" molecule. nih.gov DFT calculations are widely used to determine the energies of these frontier orbitals. bhu.ac.innih.gov The analysis of the spatial distribution of the HOMO and LUMO provides insights into the likely sites of electrophilic and nucleophilic attack. researchgate.net For instance, in many molecules, the HOMO is localized on the more electron-rich parts, while the LUMO is localized on the electron-deficient regions. researchgate.net

Table 2: Illustrative Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are for illustrative purposes and actual calculated energies would be specific to this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.demdpi.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color-coded scheme. uni-muenchen.deresearchgate.net

Regions of negative electrostatic potential, usually colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are likely sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net MEP analysis, often performed using DFT calculations, provides a clear picture of the molecule's reactive sites and helps in understanding intermolecular interactions. researchgate.netmdpi.comdntb.gov.ua The MEP is calculated as the force acting on a positive test charge at a given point in the vicinity of the molecule, arising from the molecule's electrons and nuclei. uni-muenchen.de

DFT calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. dntb.gov.uanih.gov These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide calculated ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. nih.govresearchgate.net Similarly, DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net By comparing the calculated spectra with the experimental ones, a detailed assignment of the vibrational modes can be achieved. researchgate.net The accuracy of these predictions is often enhanced by using appropriate levels of theory and basis sets, such as B3LYP with 6-311G(d,p) or higher. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. aiche.org By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net

Transition state analysis provides fundamental insights into the energetic barriers of a reaction and the geometry of the high-energy species involved. researchgate.net DFT calculations are frequently employed to locate transition state structures and calculate their energies. This information is critical for understanding reaction kinetics and selectivity. For instance, in electrophilic additions to alkenes, computational models can help resolve ambiguities in regioselectivity by evaluating the relative energies of different possible transition states. The ability to model reaction pathways is essential for designing new reactions and optimizing existing ones. aiche.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. rsc.org Computational methods are instrumental in analyzing these interactions and understanding the factors that determine crystal packing.

DFT and other computational techniques can be used to study various types of intermolecular forces, including hydrogen bonds, halogen bonds, and weaker electrostatic interactions like C-H···π interactions. rsc.org The analysis of these interactions helps in rationalizing the observed crystal structures. rsc.org Furthermore, computational studies can provide insights into the relative importance of different interactions in directing the crystal packing. For example, studies have shown that the frequency of occurrence of certain intermolecular contacts in crystal structures is not solely dependent on their in-vacuo calculated energies but also on factors related to the exposed surface areas of the atoms. rsc.org For brominated compounds, halogen bonding involving the bromine atom can be a significant factor in determining the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to partition crystal space and visualize intermolecular interactions. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions. The key interactions expected would involve the bromine atom and the hydrogen atoms of the cyclohexene ring and methyl groups. The d_norm map would highlight regions of close contact, with red spots indicating interactions shorter than the van der Waals radii, blue regions representing longer contacts, and white areas denoting contacts around the van der Waals separation.

Hypothetical Data Table for Hirshfeld Surface Analysis of this compound:

| Interaction Type | Relative Contribution (%) |

| H···H | Data not available |

| Br···H | Data not available |

| C···H | Data not available |

| C···C | Data not available |

| Br···Br | Data not available |

| Other | Data not available |

Energy Framework Calculations

Building upon the insights from Hirshfeld surface analysis, energy framework calculations provide a quantitative assessment of the energetic contributions of different intermolecular interactions to the stability of the crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors and visualizes them as a framework of cylinders, where the thickness of the cylinders corresponds to the magnitude of the interaction energy.

For this compound, energy framework calculations would elucidate the dominant forces in the crystal packing. The calculations would distinguish between electrostatic, dispersion, polarization, and exchange-repulsion components of the total interaction energy. It would be expected that dispersion forces would play a significant role due to the presence of the hydrocarbon framework and the polarizable bromine atom.

The resulting energy framework would likely show a complex network of interactions, with the strongest interactions dictating the primary packing motifs. By analyzing the topology of the energy framework, one could understand how individual molecules assemble into a stable three-dimensional structure.

Hypothetical Interaction Energy Data for this compound:

| Interaction Energy Component | Value (kJ/mol) |

| Electrostatic | Data not available |

| Dispersion | Data not available |

| Polarization | Data not available |

| Total Interaction Energy | Data not available |

Aromaticity and π-π Stacking Evaluations

The concept of aromaticity is typically associated with cyclic, planar, and fully conjugated systems that follow Hückel's rule. The cyclohexene ring in this compound is not aromatic as it contains sp³-hybridized carbon atoms and lacks a continuous cycle of p-orbitals. Therefore, classical aromaticity is not a feature of this molecule.

However, the double bond in the cyclohexene ring does introduce a region of π-electron density. In suitable crystal packing arrangements, these π-systems can interact with each other through π-π stacking interactions. These are non-covalent interactions that arise from the overlap of p-orbitals on adjacent molecules.

Applications of 1 Bromo 4,4 Dimethylcyclohex 1 Ene in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

1-Bromo-4,4-dimethylcyclohex-1-ene serves as a key starting material or intermediate in multi-step organic syntheses. pharmaffiliates.com The presence of the bromine atom on the double bond makes it susceptible to a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions. pharmaffiliates.com This reactivity allows for the introduction of diverse functional groups, while the rigid cyclohexene (B86901) backbone, influenced by the 4,4-dimethyl substitution, provides a level of steric control and selectivity in these reactions. pharmaffiliates.com Commercial availability from numerous chemical suppliers underscores its role as a fundamental building block for research and development. achemblock.com

The compound is a valuable intermediate in the synthesis of precursors for pharmaceutically active molecules. pharmaffiliates.com Its defined structure is leveraged to build more complex scaffolds for drug discovery. Research has shown its utility in creating lead compounds for central nervous system (CNS) drug candidates. A notable application involves the alkylation of heterocyclic amines, such as piperazine, with this compound to yield compounds that are investigated for their potential to target neurotransmitter receptors. pharmaffiliates.com

Furthermore, it plays a role in the asymmetric synthesis of important pharmaceutical frameworks. The rigid cyclohexene structure can be used to create chiral auxiliaries, which guide the stereochemical outcome of a reaction. For instance, it is a precursor in methodologies aimed at producing β-lactams, a core component of many antibiotic drugs, with high stereopurity. pharmaffiliates.com

| Application Area | Synthetic Transformation | Target/Purpose | Reported Efficacy |

| CNS Drug Discovery | Alkylation of heterocyclic amines (e.g., piperazine) | Lead compounds for neurotransmitter receptors | - |

| Antibiotic Synthesis | Serves as a chiral auxiliary | Enantioselective synthesis of β-lactams | Achieves 95% enantiomeric excess (ee) |

Data derived from research findings. pharmaffiliates.com

While the chemical reactivity of this compound makes it a suitable candidate for the construction of novel pesticides and herbicides, specific, documented examples of its application in the synthesis of commercial or developmental agrochemicals are not prevalent in publicly available literature. Its status as a versatile organic building block suggests potential in this area, but detailed research findings are not widely reported. pharmaffiliates.comcymitquimica.com

In Material Science for Polymer and Advanced Material Preparation

In the realm of material science, the functional groups of a molecule dictate its ability to be incorporated into polymers or other advanced materials. Although this compound possesses a reactive bromide and a polymerizable alkene, detailed studies or patents describing its specific use as a monomer for polymerization or as a precursor for advanced material preparation are not readily found in the scientific literature. Its classification as an organic building block indicates its potential for such applications, but this remains an area with limited public documentation. cymitquimica.com

Role in Total Synthesis Strategies

In the total synthesis of complex natural products, advanced intermediates are crucial. Modern synthetic strategies, such as Diverted-Total Synthesis (DTS), rely on the ability to use a late-stage intermediate from a main synthetic route as a starting point for creating a wide range of analogues. This approach is highly efficient for generating libraries of related compounds to probe structure-activity relationships (SAR).

An intermediate like this compound is well-suited for such strategies. After its incorporation into a more complex molecule, the vinyl bromide moiety can be subjected to various coupling reactions (e.g., Suzuki, Stille, Sonogashira) to "divert" the synthesis towards a family of analogues, each with a different substituent at the original bromine position. This allows chemists to systematically modify a target molecule and study how these changes affect its biological activity without having to design a completely new synthesis for each derivative.

Functionalization for Specific Properties

The chemical utility of this compound is dominated by the reactivity of its vinyl bromide group. This functional group is the primary site for modifications, allowing chemists to tailor the molecule's properties by introducing new functionalities. pharmaffiliates.com The primary pathways for its functionalization are nucleophilic substitution and elimination reactions. pharmaffiliates.com

Substitution Reactions : The bromine atom can be replaced by a variety of nucleophiles. pharmaffiliates.com This allows for the introduction of groups containing oxygen, nitrogen, sulfur, or carbon, fundamentally altering the electronic and physical properties of the cyclohexene ring. These reactions typically proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. pharmaffiliates.com

Elimination Reactions : Under basic conditions, the compound can undergo dehydrohalogenation. This E2 mechanism involves the removal of the bromine atom and an adjacent proton to form a new double bond, leading to a cyclohexadiene derivative. pharmaffiliates.com

The choice of reagents and reaction conditions allows chemists to selectively favor one pathway over the other, making this compound a versatile node for chemical diversification.

| Reaction Type | Mechanism | Description | Resulting Structure |

| Nucleophilic Substitution | S_N2 | The bromine atom is displaced by a nucleophile (e.g., -OR, -NR2, -SR). | Functional group replaces bromine at the C1 position. |

| Elimination | E2 | A base removes a proton, leading to the elimination of HBr. | Formation of a new double bond (a cyclohexadiene). |

Table based on established reactivity patterns. pharmaffiliates.com

Stereoselective Synthesis of Chiral Derivatives

The rigid conformation of the 4,4-dimethylcyclohexene (B76398) ring system makes this compound a useful scaffold in stereoselective synthesis. When used to create chiral auxiliaries, it can effectively control the three-dimensional arrangement of atoms in subsequent reactions, leading to the preferential formation of one enantiomer over the other. A significant research finding highlights its use in the enantioselective catalysis of β-lactam synthesis, where employing a BINAP-Ru catalyst system resulted in an impressive 95% enantiomeric excess (ee), demonstrating the high degree of stereochemical control imparted by the cyclohexene backbone. pharmaffiliates.com This application is critical in pharmaceutical chemistry, where often only one enantiomer of a chiral drug is therapeutically active.

Future Research Directions and Unexplored Reactivities of 1 Bromo 4,4 Dimethylcyclohex 1 Ene

Development of Novel Synthetic Routes

The primary route to 1-Bromo-4,4-dimethylcyclohex-1-ene involves the bromination of 4,4-dimethylcyclohexene (B76398) or its ketone precursor. However, future research is geared towards developing more efficient, sustainable, and versatile synthetic methods.

One promising avenue is the exploration of catalytic aerobic bromination . This "green" chemistry approach utilizes oxygen as the terminal oxidant and a bromide source like sodium bromide (NaBr) or hydrobromic acid (HBr), often in the presence of a catalyst such as an ionic liquid. nih.govnih.gov This method avoids the use of hazardous and less atom-economical brominating agents like molecular bromine. nih.govnih.gov Research in this area could focus on optimizing reaction conditions for the specific substrate, 4,4-dimethylcyclohexene, to achieve high yields and selectivity for the desired vinylic bromide.

Another area of development lies in the refinement of methods for synthesizing vinyl bromides from ketones. While traditional methods often require harsh conditions, newer protocols, such as those using triphenyl phosphite/halogen-based reagents, offer milder alternatives. The synthesis of related vinyl bromides has been successfully scaled up using such methods, suggesting their potential applicability to the large-scale production of this compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Aerobic Bromination | Uses O2 as the oxidant, NaBr or HBr as the bromine source. nih.govnih.gov | Increased safety, improved atom economy, and alignment with green chemistry principles. nih.govnih.gov |

| Vinyl Bromide Synthesis from Ketones | Utilizes milder reagents like triphenyl phosphite/halogen. | Avoids harsh reaction conditions and is suitable for large-scale synthesis. |

Exploration of Asymmetric Catalysis

The prochiral nature of the double bond in this compound makes it an excellent candidate for asymmetric catalysis, a field that remains largely unexplored for this specific substrate. Future research could focus on the development of stereoselective reactions to introduce new chiral centers into the cyclohexene (B86901) ring.

Asymmetric functionalization of the double bond, for instance, through transition metal-catalyzed cross-coupling reactions with chiral ligands, could lead to the synthesis of enantioenriched products. The synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple stereocenters has been achieved through organocatalytic Michael/aldol cascade reactions, demonstrating the feasibility of creating complex chiral structures from related cyclohexane (B81311) precursors. nih.gov Similar strategies could be adapted for this compound, where the bromine atom could serve as a handle for further transformations.

The development of chiral catalysts specifically designed for reactions involving vinylic bromides like this compound is a critical area for future investigation. These catalysts could enable a range of enantioselective transformations, including additions, substitutions, and couplings, providing access to a diverse array of chiral building blocks for medicinal chemistry and materials science.

Bioactive Compound Derivatization

The structural motif of this compound holds significant potential for the synthesis of novel bioactive compounds. The bromine atom serves as a key functional group for derivatization, allowing for the introduction of various pharmacophores through cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org

A particularly promising area is the synthesis of spirocyclic compounds . Spirocycles are prevalent in many natural products and pharmaceutically active molecules. The synthesis of spiro[cyclohexane-1,1'-inden]-3'(2'H)-one and its derivatives has been reported through methods like spirocyclization and Grignard reactions followed by dehydration. evitachem.com this compound could serve as a starting material for the construction of novel spirocyclic systems, potentially leading to the discovery of compounds with interesting biological activities.

Furthermore, the synthesis of indazole derivatives represents another exciting research direction. Indazoles are known to exhibit a wide range of biological activities, including anticancer properties. organic-chemistry.org Synthetic routes to functionalized indazoles often involve the cyclization of appropriately substituted precursors. organic-chemistry.org By utilizing this compound as a building block, novel indazole-containing molecules with unique three-dimensional structures could be accessed and evaluated for their therapeutic potential. For instance, a potential synthetic target could be a spiro[cyclohexane-1,2'-indazole] derivative.

| Bioactive Scaffold | Synthetic Strategy | Potential Application |

| Spirocyclic Compounds | Spirocyclization, Grignard reaction and dehydration. evitachem.com | Development of novel therapeutic agents and probes for chemical biology. |

| Indazole Derivatives | Cyclization of functionalized precursors. organic-chemistry.org | Discovery of new anticancer, anti-inflammatory, or other bioactive agents. |

| Complex Natural Product Analogs | Cross-coupling reactions (e.g., Suzuki, Heck). libretexts.org | Exploration of new chemical space for drug discovery. |

Advanced Computational Modeling for Predictive Design

Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the reactivity and properties of this compound at a molecular level. While specific DFT studies on this compound are limited, research on analogous systems provides a framework for future investigations. rsc.orgresearchgate.net

DFT calculations can be employed to:

Predict reaction mechanisms: Elucidate the transition states and intermediates of various reactions, such as substitution, elimination, and cross-coupling, providing insights into the factors that control regioselectivity and stereoselectivity. rsc.org

Analyze electronic structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions can reveal important information about the compound's reactivity patterns.

Guide catalyst design: By modeling the interaction between the substrate and potential catalysts, computational methods can aid in the rational design of more efficient and selective catalysts for asymmetric transformations.

The table below summarizes key computational parameters that can be investigated for this compound and their significance.

| Computational Parameter | Information Gained | Relevance to Future Research |

| HOMO/LUMO Energies and Distribution | Electron-donating/accepting capabilities, sites of electrophilic/nucleophilic attack. | Predicting reactivity in various reactions. |

| Transition State Geometries and Energies | Activation barriers for different reaction pathways. rsc.org | Understanding and predicting reaction outcomes and selectivity. |

| Non-covalent Interaction (NCI) Analysis | Role of weak interactions in stabilizing transition states. rsc.org | Designing catalysts and reaction conditions for enhanced stereoselectivity. |

Integration with Flow Chemistry and Sustainable Synthesis

The integration of the synthesis and reactions of this compound with flow chemistry represents a significant step towards more sustainable and efficient chemical processes. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for reactions involving hazardous reagents like bromine. researchgate.net

Future research could focus on developing a continuous flow process for the synthesis of this compound itself, potentially adapting existing methods for the bromination of alkenes. Furthermore, subsequent transformations of the title compound, such as cross-coupling reactions, could also be performed in a flow setup, enabling a streamlined, multi-step synthesis of more complex molecules.

The principles of green chemistry should be a guiding force in the future exploration of this compound's chemistry. This includes the use of greener solvents, the development of catalytic processes to minimize waste, and the utilization of renewable starting materials where possible. researchgate.net The pursuit of sustainable synthetic routes will not only reduce the environmental impact but also enhance the economic viability of producing and utilizing this compound and its derivatives.

常见问题

Basic: What are the optimal synthetic routes for 1-Bromo-4,4-dimethylcyclohex-1-ene, and how do reaction conditions influence yield and selectivity?

Answer:

The compound is synthesized via bromination of 4,4-dimethylcyclohex-1-ene using Br₂ in non-polar solvents (e.g., CCl₄ or CH₂Cl₂) under controlled temperatures (0–25°C) to ensure regioselectivity at the allylic position . Key parameters:

- Solvent choice : CCl₄ minimizes radical side reactions compared to CH₂Cl₂, which may accelerate thermal decomposition.

- Temperature : Lower temperatures (0–5°C) reduce di-bromination byproducts (<5% yield) .

- Catalysts : Lewis acids (e.g., FeCl₃) enhance bromine activation but require careful stoichiometry to avoid over-bromination.

Continuous flow reactors improve scalability by maintaining consistent reaction conditions and reducing side-product formation .

Advanced: How do steric effects from the 4,4-dimethyl groups influence reaction pathways in cross-coupling reactions?

Answer:

The axial 4,4-dimethyl groups impose steric hindrance (~3.5 kcal/mol per methyl group), disfavoring SN2 mechanisms and promoting alternative pathways:

- Radical-mediated reactions : UV-initiated Stille coupling with tributyltin reagents in DMF achieves 70% yield at 80°C .

- Transition-metal catalysis : Bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions mitigate catalyst quenching, though higher loadings (5 mol% Pd) are required compared to non-methylated analogs .

Kinetic studies show a 40% reduction in coupling efficiency due to steric blockade, necessitating optimized ligand-catalyst systems .

Basic: What spectroscopic techniques are critical for structural characterization, and what key spectral markers should be observed?

Answer:

- ¹H NMR (400 MHz, CDCl₃) :

- Allylic protons (H-2/H-3): δ 5.65–5.85 ppm (multiplet).

- Methyl groups: δ 1.25 ppm (singlet, 6H) .

- ¹³C NMR :